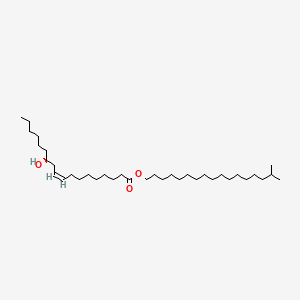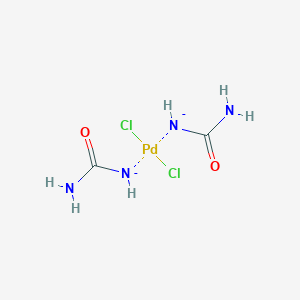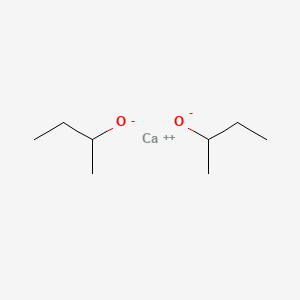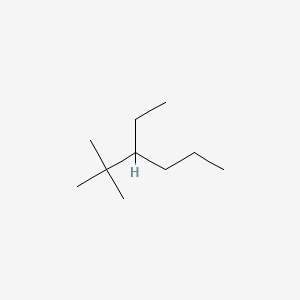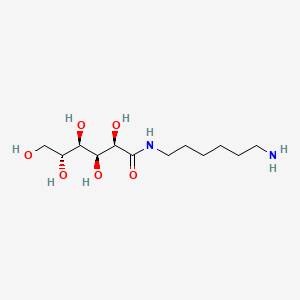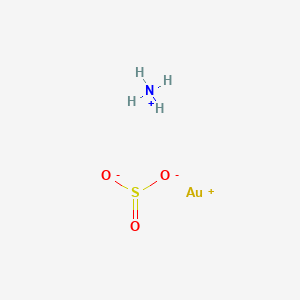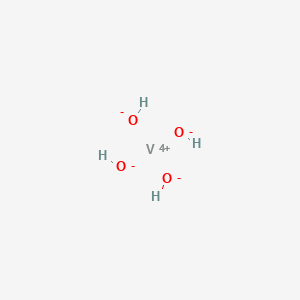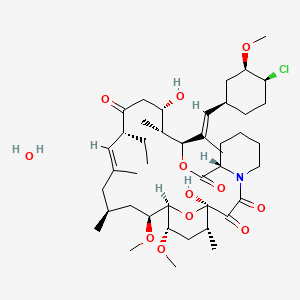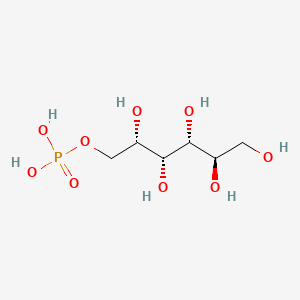
Retronecine, 7-(N-ethylcarbamate) 9-tiglate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Retronecine, 7-(N-ethylcarbamate) 9-tiglate is a chemical compound that belongs to the class of pyrrolizidine alkaloids These compounds are known for their complex structures and biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Retronecine, 7-(N-ethylcarbamate) 9-tiglate involves multiple steps. The starting material, retronecine, undergoes a series of chemical reactions to introduce the N-ethylcarbamate and tiglate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
化学反应分析
Types of Reactions
Retronecine, 7-(N-ethylcarbamate) 9-tiglate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles or electrophiles involved.
科学研究应用
Retronecine, 7-(N-ethylcarbamate) 9-tiglate has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and mechanisms of pyrrolizidine alkaloids.
Biology: Investigated for its potential biological activities, including cytotoxicity and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique chemical structure and reactivity.
作用机制
The mechanism of action of Retronecine, 7-(N-ethylcarbamate) 9-tiglate involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA: Causing DNA damage or interfering with DNA replication and transcription.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and other vital functions.
相似化合物的比较
Similar Compounds
Retronecine: The parent compound, known for its biological activities and structural complexity.
Heliotridine: Another pyrrolizidine alkaloid with similar structural features and biological properties.
Monocrotaline: A toxic pyrrolizidine alkaloid with well-documented hepatotoxicity and pulmonary toxicity.
Uniqueness
Retronecine, 7-(N-ethylcarbamate) 9-tiglate is unique due to the presence of both N-ethylcarbamate and tiglate groups, which confer distinct chemical and biological properties. These modifications may enhance its reactivity, stability, and potential therapeutic applications compared to other similar compounds.
属性
CAS 编号 |
78472-02-3 |
|---|---|
分子式 |
C16H24N2O4 |
分子量 |
308.37 g/mol |
IUPAC 名称 |
[(7R,8R)-7-(ethylcarbamoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C16H24N2O4/c1-4-11(3)15(19)21-10-12-6-8-18-9-7-13(14(12)18)22-16(20)17-5-2/h4,6,13-14H,5,7-10H2,1-3H3,(H,17,20)/b11-4+/t13-,14-/m1/s1 |
InChI 键 |
JAYYBROXUNQCAZ-BAXJGOPVSA-N |
手性 SMILES |
CCNC(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)/C(=C/C)/C |
规范 SMILES |
CCNC(=O)OC1CCN2C1C(=CC2)COC(=O)C(=CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



